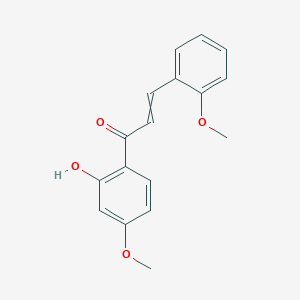![molecular formula C14H12N4O3 B11714807 2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(azetidin-3-il)-1,2,4-oxadiazol-3-il]metil}-1H-isoindol-1,3(2H)-diona es un compuesto orgánico complejo que presenta una combinación única de unidades azetidina, oxadiazol e isoindol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[5-(azetidin-3-il)-1,2,4-oxadiazol-3-il]metil}-1H-isoindol-1,3(2H)-diona generalmente implica múltiples pasos:
Formación del anillo de azetidina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados en condiciones controladas.
Síntesis del anillo de oxadiazol: Este paso a menudo implica la reacción de hidrazidas con ácidos carboxílicos o sus derivados.
Acoplamiento de los anillos de azetidina y oxadiazol: Esto se puede hacer usando varios agentes de acoplamiento y catalizadores para formar el intermedio deseado.
Formación de la unidad isoindol: Este paso implica la ciclización del intermedio para formar el compuesto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de cribado de alto rendimiento para las condiciones de reacción, así como el desarrollo de procesos escalables para cada paso.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las unidades de azetidina e isoindol.
Reducción: Las reacciones de reducción también pueden ocurrir, especialmente en el anillo de oxadiazol.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en los anillos pueden ser reemplazados por otros grupos.
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.
Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio.
Reactivos de sustitución: Como halógenos o agentes alquilantes.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir óxidos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede usar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, este compuesto podría investigarse por su potencial como molécula bioactiva. Sus características estructurales sugieren que podría interactuar con varios objetivos biológicos.
Medicina
En química medicinal, este compuesto podría explorarse por sus posibles propiedades terapéuticas. Su combinación única de grupos funcionales podría permitirle interactuar con enzimas o receptores específicos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales. Sus características estructurales podrían impartir propiedades únicas a los polímeros u otros materiales.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(azetidin-3-il)-1,2,4-oxadiazol-3-il]metil}-1H-isoindol-1,3(2H)-diona dependería de su aplicación específica. En química medicinal, podría interactuar con objetivos moleculares específicos como enzimas o receptores, modulando su actividad. Las vías involucradas podrían incluir la transducción de señales, la inhibición enzimática o la activación de receptores.
Comparación Con Compuestos Similares
Compuestos similares
2-Fluorodesclorometilketamina: Un anestésico disociativo relacionado con la ketamina.
Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato: Un complejo compuesto orgánico con una estructura similar a la del indol.
Singularidad
2-{[5-(azetidin-3-il)-1,2,4-oxadiazol-3-il]metil}-1H-isoindol-1,3(2H)-diona es única debido a su combinación de unidades de azetidina, oxadiazol e isoindol. Esta combinación no se encuentra comúnmente en otros compuestos, lo que la convierte en una molécula valiosa para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C14H12N4O3 |
|---|---|
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
2-[[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H12N4O3/c19-13-9-3-1-2-4-10(9)14(20)18(13)7-11-16-12(21-17-11)8-5-15-6-8/h1-4,8,15H,5-7H2 |
Clave InChI |
VPNCVBQTOPCYNH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


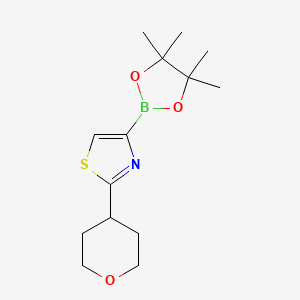
![3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11714746.png)
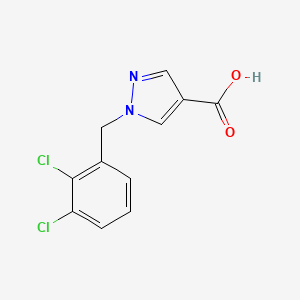
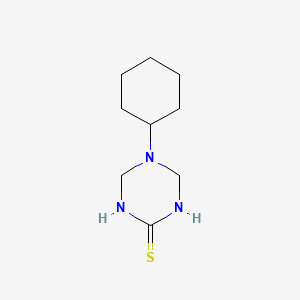
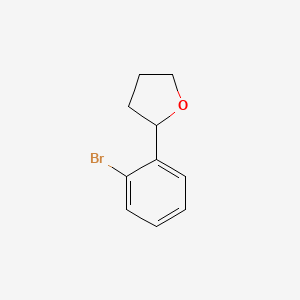
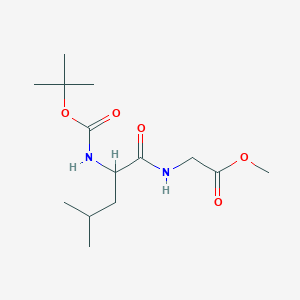
![methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B11714769.png)
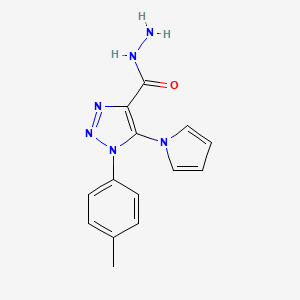
![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714778.png)
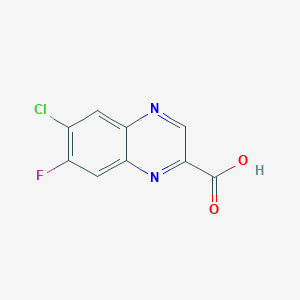
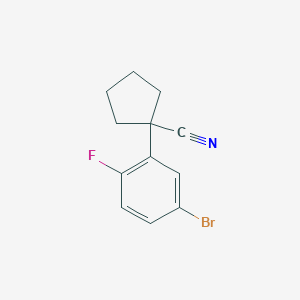
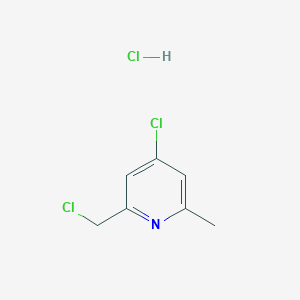
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
